1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid

Description

Systematic Nomenclature and Molecular Formula Analysis

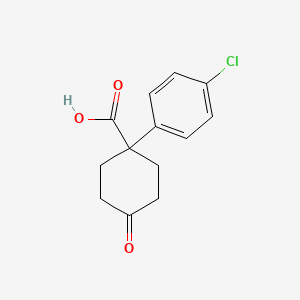

1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a bicyclic organic compound with a cyclohexane backbone functionalized by a carboxylic acid group, a ketone moiety, and a halogenated aromatic substituent. Its IUPAC name derives from the cyclohexane ring numbering: the carboxylic acid group occupies position 1, the ketone group is at position 4, and the 4-chlorophenyl substituent is attached to position 1. The molecular formula is $$ \text{C}{13}\text{H}{13}\text{ClO}_3 $$, corresponding to a molecular weight of 252.69 g/mol.

The systematic nomenclature reflects the compound’s structural hierarchy:

- Parent chain : Cyclohexane

- Substituents :

- Carboxylic acid (-COOH) at position 1

- Ketone (=O) at position 4

- 4-Chlorophenyl group (-C$$6$$H$$4$$Cl) at position 1

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 13 | 156.17 |

| Hydrogen | 13 | 13.13 |

| Chlorine | 1 | 35.45 |

| Oxygen | 3 | 48.00 |

| Total | 252.69 |

The molecular formula aligns with spectroscopic data, including high-resolution mass spectrometry (HRMS), which confirms the presence of chlorine and the ketone group.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYDNMYCXJKDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxidation | 1-(4-Cl-Ph)cyclohexanone | 60–70 | Straightforward, minimal steps | Overoxidation risks |

| Dieckmann Condensation | Diethyl glutarate | 50–65 | Atom-economical ring formation | Multi-step, low regioselectivity |

| Friedel-Crafts | Cyclohexenoyl chloride | 40–55 | Direct aryl coupling | Harsh conditions, poor selectivity |

| Grignard-Oxidation | Cyclohexanone | 65–75 | High purity, scalable | Costly reagents |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation or nitration reactions often use reagents like chlorine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Leading to the formation of carboxylic acids or diketones.

- Reduction : Resulting in the formation of alcohols.

- Substitution : Facilitating the creation of halogenated or nitrated derivatives .

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies are exploring its efficacy against various pathogens.

- Anti-inflammatory Effects : Investigations are ongoing into its role in reducing inflammation, which could have therapeutic implications in treating conditions like arthritis and other inflammatory diseases .

Medicine

The compound is being explored for its potential therapeutic effects, particularly in drug development. Its unique structure may allow it to interact with specific molecular targets, leading to the inhibition of certain enzymes or receptors. This mechanism of action is crucial for understanding its potential as a therapeutic agent .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various formulations in chemical manufacturing processes .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested in vitro, showing significant inhibition zones compared to control groups. The results suggest that this compound could be developed into a new class of antibiotics.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers evaluated the anti-inflammatory effects of this compound using animal models of inflammation. The results indicated a reduction in inflammatory markers and symptoms, suggesting potential applications in treating inflammatory diseases. Further studies are needed to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-4-Oxocyclohexanecarboxylic Acid

- Structural Difference : Fluorine replaces chlorine on the phenyl ring.

- Molecular Formula : C₁₃H₁₃FO₃ vs. C₁₃H₁₃ClO₃ for the chlorinated analog.

- Applications : Both compounds are biochemical reagents, but fluorine’s smaller atomic radius may enhance metabolic stability in drug design .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structural Difference : Incorporates a triazole ring and trifluoromethyl group instead of a cyclohexanecarboxylic acid backbone.

- Biological Activity : Demonstrates antitumor activity (GP = 68.09% in NCI-H522 lung cancer cells), attributed to its role as a c-Met kinase inhibitor. The trifluoromethyl group enhances lipophilicity and target binding .

- Key Limitation : Carboxylic acid derivatives like this exhibit lower cell permeability compared to amide analogs due to high acidity, reducing therapeutic efficacy .

1-(4-Chlorophenyl)-1,4-Dihydro-5-(2-Methoxyethoxy)-4-Oxo-3-Cinnolinecarboxylic Acid

- Structural Difference: Replaces the cyclohexane ring with a cinnoline heterocycle and adds a methoxyethoxy chain.

- Application : Functions as a plant growth regulator, highlighting how heterocyclic modifications redirect activity from pharmacological to agrochemical uses .

4-(4-Chlorophenyl)-1-Methylcyclohexanecarboxylic Acid

- Structural Difference : A methyl group replaces the ketone at the 4-position.

- Impact : The absence of the oxo group reduces polarity, increasing lipophilicity. This structural change may favor applications in hydrophobic drug delivery systems .

Comparative Data Table

Key Research Findings

- Role of Substituents : The 4-chlorophenyl group enhances target affinity in kinase inhibitors (e.g., c-Met), while electron-withdrawing groups (e.g., CF₃) improve binding kinetics .

- Carboxylic Acid Limitations : High acidity in carboxylic acid derivatives reduces cell permeability, favoring ester or amide derivatives for therapeutic use .

- Heterocyclic Modifications: Introducing heterocycles (e.g., triazole, cinnoline) diversifies applications, enabling antitumor or agrochemical uses .

Biological Activity

1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, also known by its CAS number 854446-73-4, is a compound that has garnered interest in various biological and pharmaceutical applications. Its molecular formula is C13H13ClO3, with a molecular weight of approximately 252.69 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C13H13ClO3

- Molecular Weight : 252.69 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 431.9 ± 45.0 °C at 760 mmHg

- Melting Point : Not available

Biological Mechanisms

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : This compound has been studied for its potential as an inhibitor of prolylcarboxypeptidase, an enzyme implicated in several physiological processes including peptide metabolism and immune response modulation .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens remains limited.

- Anti-inflammatory Effects : The presence of the chlorophenyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Experimental Data

Several studies have investigated the biological implications of this compound:

- Study on Prolylcarboxypeptidase Inhibition : A notable study highlighted the inhibitory effects of related compounds on prolylcarboxypeptidase, suggesting that this compound may exhibit similar properties . The study utilized various assays to quantify enzyme activity in the presence of the compound.

- Pharmacological Evaluation : In a pharmacological context, compounds structurally related to this compound were evaluated for their anti-inflammatory and analgesic activities in animal models. Results indicated significant reductions in inflammation markers, warranting further exploration of this compound's therapeutic potential.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, and how do reaction conditions impact yield?

- Methodology : A common approach involves Friedel-Crafts acylation or Claisen-Schmidt condensation to introduce the 4-chlorophenyl group to the cyclohexane ring. The ketone (4-oxo) and carboxylic acid groups are typically introduced via oxidation or hydrolysis steps. Catalysts like palladium or copper (e.g., for coupling reactions) and solvents such as DMF or toluene are critical for optimizing yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity.

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- NMR : H NMR (DMSO-d6) should show aromatic protons (δ 7.3–7.5 ppm, 4H), cyclohexane protons (δ 1.5–2.8 ppm), and carboxylic acid proton (δ ~12 ppm). C NMR confirms the carbonyl (C=O) groups at δ ~170–210 ppm .

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1680 cm (ketone C=O) .

- Mass Spectrometry : ESI-MS in negative mode should display [M-H] at m/z 280.04 (CHClO) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to minimize oxidation. Stability tests via HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (identifying nucleophilic/electrophilic sites), and vibrational frequencies. Comparative studies with analogs (e.g., 4-bromophenyl derivatives) reveal halogen effects on charge distribution .

Q. What strategies address contradictory melting point reports for this compound?

- Methodology : Discrepancies (e.g., 153–155°C vs. 160–164°C in analogs) may arise from polymorphs or impurities. Recrystallize using gradient cooling (e.g., from ethanol) and characterize via DSC to identify polymorphic transitions. Cross-validate with PXRD to confirm crystalline phase consistency .

Q. How does steric hindrance from the 4-chlorophenyl group influence regioselectivity in derivatization reactions?

- Methodology : Perform kinetic studies on esterification or amidation reactions. Use competition experiments (e.g., reacting with bulkier vs. smaller nucleophiles) and monitor via H NMR. Computational modeling (DFT) can map steric contour surfaces to rationalize observed selectivity .

Q. What spectroscopic techniques resolve overlapping signals in complex mixtures containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.